2-[2-nitro-5-(trifluoromethyl)anilino]ethanol
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Overview
Description
2-[2-nitro-5-(trifluoromethyl)anilino]ethanol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an anilino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-nitro-5-(trifluoromethyl)anilino]ethanol typically involves the nitration of 5-(trifluoromethyl)aniline followed by a reaction with ethylene oxide. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent reaction with ethylene oxide is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-nitro-5-(trifluoromethyl)anilino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2-[2-amino-5-(trifluoromethyl)anilino]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-nitro-5-(trifluoromethyl)anilino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-nitro-5-(trifluoromethyl)anilino]ethanol involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-5-(trifluoromethyl)aniline
- 2-fluoro-5-(trifluoromethyl)aniline
- 2-nitro-4-(trifluoromethyl)aniline
Uniqueness
2-[2-nitro-5-(trifluoromethyl)anilino]ethanol is unique due to the presence of both a nitro group and a trifluoromethyl group on the aniline ring, combined with an ethanol backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9F3N2O3 |
---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
2-[2-nitro-5-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-2-8(14(16)17)7(5-6)13-3-4-15/h1-2,5,13,15H,3-4H2 |
InChI Key |
AURZQLACBVCKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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